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For Researchers, Scientists, and Drug Development Professionals

Introduction
Dipivaloylmethane (DPM), systematically known as 2,2,6,6-tetramethyl-3,5-heptanedione, is a

β-diketone that plays a significant role in coordination chemistry and materials science. Its

bulky tert-butyl groups confer unique properties, including high thermal stability and volatility to

its metal complexes. These characteristics make it a valuable ligand in various applications,

such as chemical vapor deposition (CVD) and as a catalyst in organic synthesis. This technical

guide provides a comprehensive overview of the chemical properties of Dipivaloylmethane,

including its physical characteristics, spectral data, synthesis, and key chemical behaviors such

as keto-enol tautomerism.

Physical and Chemical Properties
Dipivaloylmethane is a colorless to light yellow liquid at room temperature.[1][2] Its key

physical and chemical properties are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₁₁H₂₀O₂ [1][3]

Molecular Weight 184.28 g/mol

CAS Number 1118-71-4 [1][3]

Appearance
Colorless to light yellow clear

liquid

Melting Point 19 °C [2]

Boiling Point 72-73 °C at 6 mmHg [2]

Density 0.883 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.459 [2]

Flash Point 67 °C (closed cup)

pKa
Estimated to be in the range of

9-13 (typical for β-dicarbonyls)

Solubility Difficult to mix with water. [2]

Synthesis of Dipivaloylmethane
The synthesis of Dipivaloylmethane can be achieved through a Claisen condensation reaction

between an ester and a ketone. A common method involves the reaction of methyl pivalate with

pinacolone in the presence of a strong base.[4][5][6]

Experimental Protocol: Synthesis of Dipivaloylmethane
Materials:

Methyl pivalate

Pinacolone (tert-butyl methyl ketone)

Sodium amide (NaNH₂) or other strong base
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Anhydrous diethyl ether or other suitable aprotic solvent

Water

Hydrochloric acid (dilute)

Organic solvent for extraction (e.g., diethyl ether)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser with a nitrogen inlet, add a suspension of sodium

amide in anhydrous diethyl ether.

With vigorous stirring, add a solution of methyl pivalate in anhydrous diethyl ether dropwise

to the flask.

After the addition is complete, slowly add pinacolone to the reaction mixture.

Heat the mixture to reflux and maintain for several hours to ensure the completion of the

reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

After cooling to room temperature, cautiously quench the reaction by the slow addition of

water.

Separate the organic layer and wash the aqueous layer with diethyl ether.

Combine the organic layers and acidify the aqueous layer with dilute hydrochloric acid.

Extract the acidified aqueous layer with diethyl ether.

Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.
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The crude product can be purified by vacuum distillation to yield pure Dipivaloylmethane.

Keto-Enol Tautomerism
A key chemical property of Dipivaloylmethane, like other β-dicarbonyl compounds, is its

existence as a mixture of keto and enol tautomers in equilibrium.[7] The enol form is stabilized

by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is

dependent on factors such as the solvent, temperature, and concentration.[8]

Caption: Keto-enol tautomerism of Dipivaloylmethane.

The equilibrium between the keto and enol forms can be quantitatively studied using Nuclear

Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to the

protons unique to each tautomer.[9]

Experimental Protocol: Determination of Keto-Enol
Equilibrium Constant by ¹H NMR
Materials:

Dipivaloylmethane

Deuterated solvent (e.g., CDCl₃)

NMR tubes

NMR spectrometer

Procedure:

Prepare a solution of Dipivaloylmethane in the chosen deuterated solvent at a known

concentration in an NMR tube.

Acquire the ¹H NMR spectrum of the solution.

Identify the signals corresponding to the methylene protons (-CH₂-) of the keto form and the

vinyl proton (-CH=) of the enol form.
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Integrate the areas of these respective signals.

Calculate the equilibrium constant (Keq) using the following equation, where I_enol is the

integral of the enol proton and I_keto is the integral of the keto protons:

Keq = [Enol] / [Keto] = (I_enol) / (I_keto / 2)

Note: The integral of the keto methylene protons is divided by two as it represents two

protons.

Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of Dipivaloylmethane shows distinct signals for the keto and enol

forms. A representative spectrum would show:

tert-Butyl protons (keto form): A singlet around 1.1-1.2 ppm.

Methylene protons (-CH₂-) (keto form): A singlet around 3.5-3.6 ppm.

tert-Butyl protons (enol form): A singlet at a slightly different chemical shift than the keto form,

around 1.2-1.3 ppm.

Vinyl proton (-CH=) (enol form): A singlet around 5.6-5.7 ppm.

Enolic hydroxyl proton (-OH) (enol form): A broad singlet at a downfield chemical shift,

typically >15 ppm, due to strong intramolecular hydrogen bonding.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum also provides evidence for the presence of both tautomers:

Carbonyl carbon (C=O) (keto form): A signal in the downfield region, typically around 205-

210 ppm.

Methylene carbon (-CH₂-) (keto form): A signal around 55-60 ppm.
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Quaternary and methyl carbons of tert-butyl groups (keto and enol forms): Signals in the

aliphatic region (25-45 ppm).

Vinylic carbon (-C=) (enol form): Signals in the olefinic region (90-100 ppm).

Carbonyl carbon of the enol form: A signal shielded relative to the keto form.

Infrared (IR) Spectroscopy
The IR spectrum of Dipivaloylmethane exhibits characteristic absorption bands for both the

keto and enol forms:

Keto form: A strong C=O stretching vibration around 1710-1730 cm⁻¹.

Enol form: A broad O-H stretching vibration due to the intramolecularly hydrogen-bonded

hydroxyl group, typically in the range of 2500-3200 cm⁻¹. A C=C stretching vibration around

1600-1640 cm⁻¹, and a C=O stretching vibration (conjugated) at a lower frequency than the

keto form, around 1600-1650 cm⁻¹.

UV-Vis Spectroscopy
Dipivaloylmethane exhibits UV absorption due to the electronic transitions within its

chromophores. The keto form typically shows a weak n→π* transition around 270-300 nm. The

enol form, with its conjugated system, displays a stronger π→π* transition at a longer

wavelength, often above 300 nm. The exact λmax and molar absorptivity are solvent-

dependent.

Metal Complexation
A primary application of Dipivaloylmethane is its use as a bidentate ligand in coordination

chemistry. It readily deprotonates to form the dipivaloylmethanate anion, which chelates to a

wide variety of metal ions to form stable, often volatile, metal complexes.
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Caption: Logical workflow for the formation of a metal-DPM complex.

Experimental Protocol: Synthesis of a Lanthanide-
Dipivaloylmethane Complex (General Procedure)
Materials:

A lanthanide(III) chloride hydrate (e.g., EuCl₃·6H₂O)

Dipivaloylmethane

Ethanol

Ammonia solution or another suitable base

Water

Procedure:

Dissolve the lanthanide(III) chloride hydrate in ethanol.

In a separate beaker, dissolve Dipivaloylmethane in ethanol.

Slowly add the Dipivaloylmethane solution to the lanthanide salt solution with stirring.
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Adjust the pH of the mixture to around 6-7 by the dropwise addition of an ammonia solution

to facilitate the deprotonation of the ligand and coordination to the metal ion.

A precipitate of the lanthanide-dipivaloylmethane complex will form.

Continue stirring the mixture for a period to ensure complete reaction.

Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol

and then with water to remove any unreacted starting materials and byproducts.

Dry the resulting solid in a vacuum oven at a moderate temperature.

The product can be further purified by recrystallization from a suitable organic solvent.

Conclusion
Dipivaloylmethane is a sterically hindered β-diketone with a rich chemistry dominated by its

keto-enol tautomerism and its ability to form stable complexes with a wide range of metal ions.

The bulky tert-butyl groups are key to the unique properties of its derivatives, particularly their

volatility and stability. This guide has provided an in-depth overview of its fundamental chemical

properties, along with detailed experimental protocols for its synthesis and the characterization

of its key features, to aid researchers and professionals in its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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